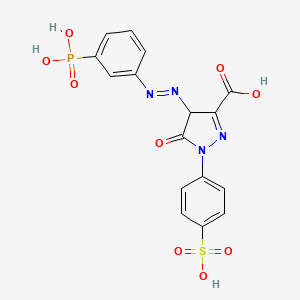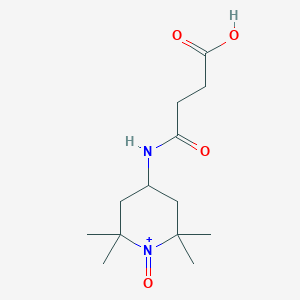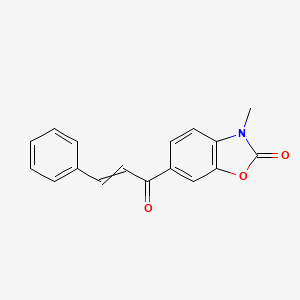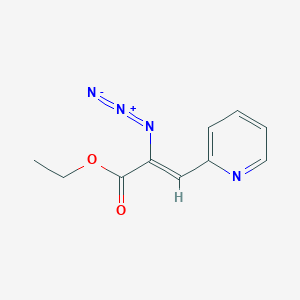
1,1'-Methylenebis(1,2-diisocyanatocyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
1,1’-Methylenebis(1,2-diisocyanatocyclohexane) can be synthesized through the reaction of cyclohexylamine with formaldehyde and phosgene. The reaction conditions typically involve the use of inert solvents and controlled temperatures to ensure the desired product is obtained . Industrial production methods often involve large-scale reactors and stringent safety protocols due to the compound’s reactivity and potential hazards .
Analyse Chemischer Reaktionen
1,1’-Methylenebis(1,2-diisocyanatocyclohexane) undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to form amines.
Substitution: Reacts with amines, alcohols, and other nucleophiles to form substituted products.
Common reagents and conditions used in these reactions include amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . Major products formed from these reactions include amines, substituted cyclohexanes, and other derivatives .
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(1,2-diisocyanatocyclohexane) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Studied for its potential interactions with biological molecules and systems.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis(1,2-diisocyanatocyclohexane) involves its reactivity with nucleophiles, leading to the formation of stable bonds and products. The compound’s molecular targets include amines, alcohols, and other nucleophilic species, which react with the isocyanate groups to form urea, carbamate, and other derivatives .
Vergleich Mit ähnlichen Verbindungen
1,1’-Methylenebis(1,2-diisocyanatocyclohexane) can be compared with other similar compounds such as:
1,1’-Methylenebis(4-isocyanatocyclohexane): Similar in structure but differs in the position of the isocyanate groups.
4,4’-Methylenebis(2-isocyanatocyclohexane): Another isomer with different reactivity and applications.
Hexamethylene diisocyanate: A simpler diisocyanate with different industrial uses
The uniqueness of 1,1’-Methylenebis(1,2-diisocyanatocyclohexane) lies in its specific reactivity and the ability to form strong, stable bonds with a variety of nucleophiles, making it valuable in diverse applications .
Eigenschaften
CAS-Nummer |
77011-70-2 |
|---|---|
Molekularformel |
C17H20N4O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-[(1,2-diisocyanatocyclohexyl)methyl]-1,2-diisocyanatocyclohexane |
InChI |
InChI=1S/C17H20N4O4/c22-10-18-14-5-1-3-7-16(14,20-12-24)9-17(21-13-25)8-4-2-6-15(17)19-11-23/h14-15H,1-9H2 |
InChI-Schlüssel |
CYTWHBBTSGCBLE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)N=C=O)(CC2(CCCCC2N=C=O)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)


![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)



![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)


